![molecular formula C20H16N2O2 B243036 2-[4-(dimethylamino)phenyl]-3-hydroxy-1H-cyclopenta[b]quinolin-1-one](/img/structure/B243036.png)
2-[4-(dimethylamino)phenyl]-3-hydroxy-1H-cyclopenta[b]quinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(dimethylamino)phenyl]-3-hydroxy-1H-cyclopenta[b]quinolin-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMACQ and has a molecular formula of C21H19N2O2.
Wirkmechanismus
DMACQ has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of certain cytokines. DMACQ has been shown to disrupt the cell membrane of certain bacteria, leading to their death.
Biochemical and Physiological Effects:
DMACQ has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of certain inflammatory cytokines, leading to a reduction in inflammation. DMACQ has been shown to disrupt the cell membrane of certain bacteria, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
DMACQ has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, DMACQ has certain limitations, such as its low solubility in water and its potential toxicity to certain cell types.
Zukünftige Richtungen
There are several future directions for research on DMACQ. One potential area of research is the development of DMACQ-based fluorescent probes for the detection of metal ions. Another potential area of research is the optimization of DMACQ for use as an anti-cancer or anti-inflammatory agent. Additionally, further studies are needed to determine the toxicity and safety of DMACQ for use in humans.
Synthesemethoden
The synthesis of DMACQ involves the condensation of 4-dimethylaminobenzaldehyde and 2-hydroxy-1,4-naphthoquinone in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain DMACQ in its pure form.
Wissenschaftliche Forschungsanwendungen
DMACQ has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. DMACQ has also been studied for its potential as a fluorescent probe for the detection of metal ions.
Eigenschaften
Molekularformel |
C20H16N2O2 |
---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)phenyl]cyclopenta[b]quinoline-1,3-dione |
InChI |
InChI=1S/C20H16N2O2/c1-22(2)14-9-7-12(8-10-14)17-19(23)15-11-13-5-3-4-6-16(13)21-18(15)20(17)24/h3-11,17H,1-2H3 |
InChI-Schlüssel |
ITIKCUQWGIOWKZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)C3=CC4=CC=CC=C4N=C3C2=O |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)C3=CC4=CC=CC=C4N=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.